molecular formula C12H21NO3 B1479168 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid CAS No. 2097963-02-3

3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid

Cat. No.: B1479168
CAS No.: 2097963-02-3
M. Wt: 227.3 g/mol
InChI Key: WNCDHXPOHLMHCU-UHFFFAOYSA-N
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Description

This compound is a type of piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and functional group transformations .


Molecular Structure Analysis

The compound contains a piperidine ring, a cyclopropyl group, and a propanoic acid group. The piperidine ring is a six-membered ring with one nitrogen atom, the cyclopropyl group is a three-membered carbon ring, and the propanoic acid group consists of a two-carbon chain terminating in a carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives

    The compound is used in the synthesis of various chemical derivatives. For instance, it plays a role in the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. This involves reactions like cyclization with acidic catalysts and subsequent reactions with alcohols to produce corresponding esters. Additionally, the reduction of these carboxylic acids yields corresponding alcohols, which can further react to produce novel esters and ethers (Hanzawa et al., 2012).

  • Anticancer Activity

    Some derivatives of this compound have been synthesized and screened for anticancer activities. Certain S-glycosyl and S-alkyl derivatives have shown significant in vitro anticancer activities against different cancer cell lines, indicating the potential of this compound in developing cytotoxic agents (Saad & Moustafa, 2011).

  • Enzymatic Synthesis

    The compound has also been involved in enzymatic syntheses. It acts as a precursor in multienzymatic procedures, effectively yielding highly enantiomerically enriched hydroxypropanoic acids. This showcases its utility in specific and controlled synthetic pathways (Brem et al., 2010).

Material Science and Polymer Chemistry

  • Polymer Modification

    The compound finds applications in material science, particularly in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. This modification process enhances the thermal stability and biological activities of the polymers, indicating its significance in creating materials with specific properties for medical applications (Aly & El-Mohdy, 2015).

  • Fluorescence Derivatization

    Derivatives of this compound have been used in fluorescence derivatization of amino acids. The derivatives show strong fluorescence and are used to couple with amino groups of various amino acids, suggesting applications in biological assays and imaging techniques (Frade et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could be studied for potential industrial applications .

Properties

IUPAC Name

3-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11-3-5-13(6-4-12(15)16)8-10(11)7-9-1-2-9/h9-11,14H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDHXPOHLMHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 3
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 4
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 5
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 6
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid

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